APN-C3-PEG4-アジド

概要

説明

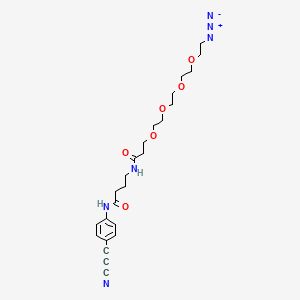

APN-C3-PEG4-azide is a compound that belongs to the class of thiol-specific conjugation reagents. It consists of a thiol-reactive 3-arylpropiolonitrile group and an azide group, linked via a polyethylene glycol spacer. This compound is known for its stability in aqueous media and its ability to form stable thioether linkages without the risk of subsequent side reactions .

科学的研究の応用

APN-C3-PEG4-azide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates

Biology: Employed in the labeling and modification of biomolecules such as proteins, peptides, and nucleic acids

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents

Industry: Applied in the production of advanced materials and nanotechnology

作用機序

Target of Action

APN-C3-PEG4-azide is a thiol-specific conjugation reagent . Its primary targets are the thiols in biomolecules . Thiols, also known as sulfhydryl groups, are functional groups consisting of a sulfur and a hydrogen atom. They are often found in proteins and play a crucial role in their structure and function.

Mode of Action

The compound contains a thiol-reactive 3-arylpropiolonitrile (APN) group . This APN group allows the targeted coupling of thiols in biomolecules . The result of this interaction is the formation of stable thioether linkages . This process avoids the risk of subsequent side reactions that can occur with other reagents, such as maleimides .

Biochemical Pathways

APN-C3-PEG4-azide is a click chemistry reagent . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . These reactions are part of the click chemistry toolbox, a set of reactions that are reliable, selective, and orthogonal to most other chemical reactions. They are often used in bioconjugation, material science, and drug discovery.

Pharmacokinetics

As a peg-based compound , it might exhibit improved solubility and stability, which could potentially enhance its bioavailability.

Result of Action

The result of APN-C3-PEG4-azide’s action is the formation of stable thioether linkages with thiols in biomolecules . This can be used for the targeted modification of proteins and other biomolecules, which is useful in a variety of biochemical and biomedical applications.

Action Environment

The APN group in APN-C3-PEG4-azide has good stability in aqueous media . This suggests that the compound’s action, efficacy, and stability might be influenced by the aqueous environment in which the reactions take place.

生化学分析

Biochemical Properties

APN-C3-PEG4-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Cellular Effects

The cellular effects of APN-C3-PEG4-azide are primarily related to its role as a PROTAC linker . By linking two different ligands, one for an E3 ubiquitin ligase and the other for the target protein, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of APN-C3-PEG4-azide involves its ability to form stable thioether linkages with cysteine thiol of biomolecules . This allows it to couple specifically with these biomolecules and form PROTACs .

Temporal Effects in Laboratory Settings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of APN-C3-PEG4-azide involves the coupling of a thiol-reactive 3-arylpropiolonitrile group with an azide group through a polyethylene glycol spacer. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. The process is carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product .

Industrial Production Methods

In industrial settings, the production of APN-C3-PEG4-azide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in batch reactors, followed by purification steps such as chromatography and crystallization to obtain the final product with high purity .

化学反応の分析

Types of Reactions

APN-C3-PEG4-azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group in APN-C3-PEG4-azide can participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azide and alkyne groups.

Strained Alkynes: Such as DBCO and BCN, used in SPAAC reactions to form stable triazole linkages

Major Products Formed

The major products formed from these reactions are stable triazole linkages, which are commonly used in bioconjugation and drug development applications .

類似化合物との比較

APN-C3-PEG4-azide can be compared with other similar compounds such as:

APN-PEG4-azide: Similar in structure but with different spacer lengths and functional groups.

DBCO-PEG4-azide: Contains a dibenzocyclooctyne group instead of a 3-arylpropiolonitrile group, used in strain-promoted cycloaddition reactions.

BCN-PEG4-azide: Contains a bicyclononyne group, also used in strain-promoted cycloaddition reactions.

The uniqueness of APN-C3-PEG4-azide lies in its stability in aqueous media and its ability to form stable thioether linkages without the risk of subsequent side reactions, making it a valuable reagent in bioconjugation and drug development .

生物活性

APN-C3-PEG4-azide is a specialized compound utilized in bioconjugation and drug delivery systems. This non-cleavable linker features an azide group, which allows for selective reactions in click chemistry applications. Its structure and properties make it particularly useful in the development of antibody-drug conjugates (ADCs) and other therapeutic modalities.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 500.6 g/mol

- Purity : 95%

- CAS Number : 2183440-32-4

- Storage Conditions : -20 °C

The azide functional group in APN-C3-PEG4-azide is crucial for its application in click chemistry, allowing it to react with alkyne-containing molecules to form stable triazole linkages. This reaction is not only efficient but also produces minimal side products, making it ideal for precise bioconjugation .

APN-C3-PEG4-azide operates primarily through the following mechanisms:

- Click Chemistry : The azide group facilitates the formation of triazole bonds with terminal alkyne groups, enabling the creation of stable conjugates under mild conditions.

- Targeted Delivery : By linking therapeutic agents to antibodies or other targeting moieties, APN-C3-PEG4-azide enhances the specificity of drug delivery systems, potentially improving therapeutic efficacy while reducing off-target effects.

Antibody-Drug Conjugates (ADCs)

ADCs are an emerging class of therapeutics that combine the specificity of antibodies with the cytotoxicity of drugs. APN-C3-PEG4-azide serves as a linker in ADC formulations, allowing for the attachment of cytotoxic agents to antibodies that target specific cancer cells. This approach enhances the therapeutic index by concentrating the drug's action on tumor cells while sparing healthy tissues.

Case Study: Efficacy of ADCs Using APN-C3-PEG4-Azide

In a study involving a novel ADC utilizing APN-C3-PEG4-azide, researchers demonstrated enhanced cytotoxicity against HER2-positive breast cancer cells compared to traditional chemotherapeutics alone. The ADC showed a significant reduction in tumor size in xenograft models, indicating improved targeting and efficacy .

Lysosomal Targeting Chimera (LYTAC)

APN-C3-PEG4-azide can be employed in LYTAC research, which focuses on enhancing the delivery of therapeutics to lysosomes for degradation of disease-causing proteins. By conjugating APN-C3-PEG4-azide with ligands that bind to asialoglycoprotein receptors (ASGPR), researchers can facilitate targeted internalization into hepatocytes, leading to effective cargo delivery for RNA or Cas9 complexes .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity and applications of APN-C3-PEG4-azide:

特性

IUPAC Name |

4-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[4-(2-cyanoethynyl)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O6/c25-10-1-3-21-5-7-22(8-6-21)29-24(32)4-2-11-27-23(31)9-13-33-15-17-35-19-20-36-18-16-34-14-12-28-30-26/h5-8H,2,4,9,11-20H2,(H,27,31)(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVJRGOKGCBEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。